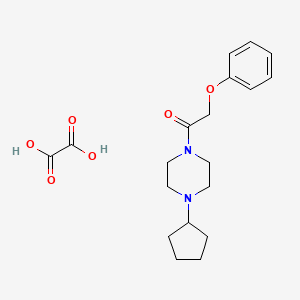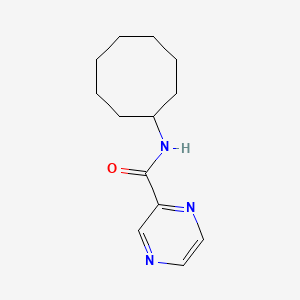
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has been synthesized using different methods.
科学研究应用
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), making it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of pain, as it has been found to be a potent inhibitor of the voltage-gated sodium channels.
作用机制
The mechanism of action of 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate involves its binding to the SERT and NET, leading to the inhibition of the reuptake of serotonin and norepinephrine, respectively. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to their prolonged action and ultimately, the alleviation of the symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate has been found to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to its potential use in the treatment of depression and anxiety disorders. It has also been found to have analgesic effects, as it inhibits the voltage-gated sodium channels, leading to the inhibition of pain signals.
实验室实验的优点和局限性
One of the major advantages of using 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its potency and selectivity towards the SERT and NET. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
未来方向
There are several future directions that can be explored with 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate. One of the potential directions is its use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of more potent and selective inhibitors of the SERT and NET, which can have better therapeutic efficacy and fewer side effects.
Conclusion:
In conclusion, 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of novel therapies for various neurological disorders.
合成方法
The synthesis of 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate can be achieved using different methods. One of the most commonly used methods is the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with piperazine in the presence of oxalic acid to obtain the final product.
属性
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c20-17(14-21-16-8-2-1-3-9-16)19-12-10-18(11-13-19)15-6-4-5-7-15;3-1(4)2(5)6/h1-3,8-9,15H,4-7,10-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNDHHHORHQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)

![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)